Enhanced Aqueous Solubility Predicted by a Lower XLogP3 Value Compared to the 5-Phenyl Analog
The target compound exhibits a computed XLogP3 of -0.2, significantly lower than the 1.0 measured for its direct 5-phenyl analog, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol [1][2]. This difference indicates substantially higher predicted aqueous solubility for the target compound, a critical advantage in fragment-based screening and early-stage in vitro assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol: 1.0 |
| Quantified Difference | ΔXLogP3 = 1.2 units, predicting approximately a one-order-of-magnitude higher solubility for the methyl analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14 release). |
Why This Matters
For procurement decisions in fragment-based drug discovery, selecting a scaffold with lower lipophilicity is crucial for maintaining aqueous solubility and avoiding non-specific binding, directly influencing assay reliability.
- [1] PubChem. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol. Compound Summary CID 83528731. 2025. View Source
- [2] PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol. Compound Summary CID 83390702. 2025. View Source
